Cas no 1248415-95-3 (2,2-difluoro-3-hydroxyhexanoic acid)
2,2-difluoro-3-hydroxyhexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-3-hydroxyhexanoic acid
- SCHEMBL891950
- CS-0297201
- EN300-1629149
- 1248415-95-3
- AKOS011685388
-
- Inchi: 1S/C6H10F2O3/c1-2-3-4(9)6(7,8)5(10)11/h4,9H,2-3H2,1H3,(H,10,11)
- InChI Key: LSIDGJZQSUPABT-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C(CCC)O)F
Computed Properties
- Exact Mass: 168.05980050g/mol
- Monoisotopic Mass: 168.05980050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 57.5Ų
2,2-difluoro-3-hydroxyhexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1629149-50mg |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1629149-100mg |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 100mg |
$804.0 | 2023-09-22 | ||
| Enamine | EN300-1629149-250mg |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 250mg |
$840.0 | 2023-09-22 | ||
| Enamine | EN300-1629149-500mg |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 500mg |
$877.0 | 2023-09-22 | ||
| Enamine | EN300-1629149-1000mg |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 1000mg |
$914.0 | 2023-09-22 | ||
| Enamine | EN300-1629149-2500mg |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 2500mg |
$1791.0 | 2023-09-22 | ||
| Enamine | EN300-1629149-5000mg |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 5000mg |
$2650.0 | 2023-09-22 | ||
| Enamine | EN300-1629149-10000mg |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 10000mg |
$3929.0 | 2023-09-22 | ||
| Enamine | EN300-1629149-0.05g |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 0.05g |
$888.0 | 2023-06-04 | ||
| Enamine | EN300-1629149-0.1g |
2,2-difluoro-3-hydroxyhexanoic acid |
1248415-95-3 | 0.1g |
$930.0 | 2023-06-04 |
2,2-difluoro-3-hydroxyhexanoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2,2-difluoro-3-hydroxyhexanoic acid
Comprehensive Overview of 2,2-difluoro-3-hydroxyhexanoic acid (CAS No. 1248415-95-3): Properties, Applications, and Market Insights
2,2-difluoro-3-hydroxyhexanoic acid (CAS No. 1248415-95-3) is a fluorinated hydroxy acid compound that has garnered significant attention in pharmaceutical and specialty chemical research. This molecule features a unique combination of fluorine atoms and a hydroxyl group on a hexanoic acid backbone, making it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive intermediate due to the enhanced metabolic stability often imparted by fluorine substitution.
The structural features of 2,2-difluoro-3-hydroxyhexanoic acid contribute to several interesting physicochemical properties. The presence of two fluorine atoms at the 2-position increases the compound's lipophilicity while the 3-hydroxy group provides a handle for further chemical modifications. This balance between hydrophobic and hydrophilic characteristics makes it particularly useful in medicinal chemistry, where such properties are crucial for drug bioavailability. Current literature suggests potential applications in developing enzyme inhibitors and metabolically stable analogs of biologically active compounds.
In the context of current research trends, 2,2-difluoro-3-hydroxyhexanoic acid aligns with the growing interest in fluorinated building blocks for pharmaceutical development. The pharmaceutical industry's focus on PFAS alternatives and sustainable fluorination methods has increased demand for well-characterized fluorinated intermediates like this compound. Its potential use in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies represents a particularly exciting area of investigation.
From a synthetic chemistry perspective, 2,2-difluoro-3-hydroxyhexanoic acid presents interesting challenges and opportunities. The stereocenter at the 3-position may be significant for biological activity, prompting research into asymmetric synthesis methods. Recent advances in electrochemical fluorination and catalytic fluorination techniques could provide more efficient routes to this and related compounds. The compound's potential as a precursor for fluorinated heterocycles is another area attracting research attention.
The analytical characterization of 2,2-difluoro-3-hydroxyhexanoic acid typically involves a combination of NMR spectroscopy (particularly 19F NMR), mass spectrometry, and chromatographic methods. The distinct fluorine chemical shifts and coupling patterns provide valuable structural information. These analytical challenges reflect broader trends in fluorinated compound analysis, where researchers are developing improved methods for characterizing increasingly complex fluorinated molecules.
Market analysis indicates growing demand for specialty fluorinated compounds like 2,2-difluoro-3-hydroxyhexanoic acid, particularly in the pharmaceutical intermediates sector. The global market for fluorine-containing drugs continues to expand, with fluorinated compounds representing a significant percentage of new drug approvals. This compound's potential applications in central nervous system drugs and anti-inflammatory agents align with several high-growth therapeutic areas.
Environmental and regulatory considerations for 2,2-difluoro-3-hydroxyhexanoic acid reflect the broader discussion around sustainable fluorine chemistry. While not a persistent environmental pollutant like some polyfluorinated substances, researchers are investigating its environmental fate and biodegradation pathways. The development of greener synthetic routes to such compounds is an active area of research, responding to industry needs for more sustainable fluorination methodologies.
Future research directions for 2,2-difluoro-3-hydroxyhexanoic acid may explore its potential in bioconjugation chemistry and prodrug development. The compound's ability to serve as a versatile synthetic intermediate positions it well for applications in targeted drug delivery systems and biologic-drug conjugates. Additionally, its potential use in material science applications, particularly in fluorinated polymers with specialized properties, represents another promising avenue for investigation.
In conclusion, 2,2-difluoro-3-hydroxyhexanoic acid (CAS No. 1248415-95-3) represents an important fluorinated building block with diverse potential applications in pharmaceutical research and specialty chemistry. Its unique structural features and the growing importance of fluorine in drug design ensure continued interest from both academic and industrial researchers. As synthetic methods advance and new applications emerge, this compound is likely to play an increasingly significant role in the development of next-generation therapeutics and functional materials.
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